molecular formula C7H12O2 B3178493 (E)-5-methylhex-3-enoic acid CAS No. 59320-76-2

(E)-5-methylhex-3-enoic acid

Cat. No.: B3178493
CAS No.: 59320-76-2
M. Wt: 128.17 g/mol
InChI Key: CIBMDQOEVWDTDT-UHFFFAOYSA-N
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Description

(E)-5-Methylhex-3-enoic acid (IUPAC name: 5-methylhex-3-enoic acid) is an unsaturated carboxylic acid with the molecular formula C₇H₁₂O₂ and a molecular weight of 128.17 g/mol . Its structure features a six-carbon chain with a methyl group at position 5 and a double bond at position 3 in the E (trans) configuration. Key physical properties include a density of 0.986 g/cm³, melting point of -10°C, boiling point of 203–205°C, and a pKa of 4.8 at 25°C . The compound is a colorless to pale yellow liquid with a distinct odor, soluble in water and organic solvents, and is primarily used as an intermediate in synthesizing bioactive molecules, fragrances, and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-5-methylhex-3-enoic acid can be synthesized through several methods. One common approach involves the oxidation of corresponding alcohols or aldehydes. For instance, the oxidation of (E)-5-methylhex-3-en-1-ol using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can yield the desired carboxylic acid . Another method involves the hydrolysis of nitriles, where (E)-5-methylhex-3-enenitrile is treated with aqueous acid or base to produce the carboxylic acid .

Industrial Production Methods

Industrial production of this compound often involves large-scale oxidation processes. These processes utilize catalysts and controlled reaction conditions to ensure high yield and purity. The use of environmentally friendly oxidizing agents and solvents is also a key consideration in industrial settings to minimize environmental impact .

Comparison with Similar Compounds

Structural Isomers and Positional Analogs

(a) 5-Methylhex-4-enoic Acid

  • Structure : Double bond at position 4 (vs. position 3 in the target compound).
  • Boiling point is expected to be lower (~195–200°C) due to reduced molecular polarity .
  • Synthesis: Prepared via aldol condensation or hydroformylation, differing from the Michael addition or keto-ester hydrolysis routes used for (E)-5-methylhex-3-enoic acid .

(b) (E)-2,4-Dimethylpent-2-enoic Acid

  • Structure: Shorter carbon chain (pentenoic acid) with methyl groups at positions 2 and 4.
  • Impact on Properties: Lower molecular weight (114.14 g/mol) and higher acidity (pKa ~4.3) due to electron-withdrawing effects of the proximal methyl group . Reduced solubility in water compared to this compound due to increased hydrophobicity .

Functional Group Analogs

(a) Hex-3-enoic Acid

  • Structure : Lacks the methyl group at position 5.
  • Impact on Properties :
    • Lower boiling point (192–195°C ) and density (0.963 g/cm³ ) due to reduced molecular mass and branching .
    • Higher acidity (pKa ~4.6) as the absence of the electron-donating methyl group destabilizes the deprotonated form .

(b) (E)-5-Methylhept-3-enoic Acid

  • Structure: Extended carbon chain (heptenoic acid) with a methyl group at position 5.
  • Impact on Properties: Higher molecular weight (142.20 g/mol) and boiling point (~215–220°C) due to increased van der Waals interactions . Reduced solubility in polar solvents compared to this compound .

Physical and Chemical Properties

Property This compound 5-Methylhex-4-enoic Acid Hex-3-enoic Acid
Molecular Formula C₇H₁₂O₂ C₇H₁₂O₂ C₆H₁₀O₂
Molecular Weight (g/mol) 128.17 128.17 114.14
Boiling Point (°C) 203–205 ~195–200 (estimated) 192–195
Density (g/cm³) 0.986 0.973 (estimated) 0.963
pKa (25°C) 4.8 ~4.5–4.7 (estimated) 4.6
Solubility High in polar solvents Moderate High
Key Applications Pharmaceuticals, fragrances Agrochemicals Polymer additives

Sources :

Biological Activity

(E)-5-methylhex-3-enoic acid, with the chemical formula C7H12O2 and CAS number 59320-76-2, is an organic compound that has garnered interest due to its potential biological activities and interactions with various biological systems. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

This compound is characterized by a double bond between the third and fourth carbon atoms and a methyl group attached to the fifth carbon atom. Its molecular weight is 128.17 g/mol, and it is classified as a carboxylic acid. The compound can be synthesized through various methods, including the oxidation of corresponding alcohols or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with enzymes and receptors. The carboxyl group in the molecule can form hydrogen bonds and ionic interactions with proteins, influencing their activity and function. Such interactions are crucial for its potential therapeutic applications.

Biological Activities

Research indicates that this compound may exhibit various biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may have antimicrobial effects, potentially making it useful in developing new antibiotics or preservatives .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders.
  • Cellular Interactions : Investigations into its effects on cell lines have shown that this compound can influence cell proliferation and apoptosis, indicating potential roles in cancer research .

Case Study 1: Antimicrobial Activity

A study explored the antimicrobial properties of this compound against various bacterial strains. The results indicated a significant reduction in bacterial growth at specific concentrations, suggesting its potential as a natural preservative or antibiotic agent.

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of key metabolic enzymes by this compound. The findings revealed that the compound effectively inhibited enzyme activity in vitro, which could have implications for treating metabolic diseases.

Research Findings Overview

Study FocusKey FindingsReference
Antimicrobial ActivitySignificant inhibition of bacterial growth at tested concentrations
Enzyme InhibitionEffective inhibition of metabolic enzymes in vitro
Cellular InteractionsInfluenced cell proliferation and apoptosis in cancer cell lines

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with similar compounds:

CompoundStructural FeaturesBiological Activity
Hex-3-enoic acidLacks methyl group; different reactivityLimited antimicrobial properties
5-methylhexanoic acidSaturated; different chemical behaviorLower enzyme inhibition
(E)-4-methylhex-2-enoic acidDifferent double bond positionVaries in cellular interaction effects

Properties

CAS No.

59320-76-2

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

5-methylhex-3-enoic acid

InChI

InChI=1S/C7H12O2/c1-6(2)4-3-5-7(8)9/h3-4,6H,5H2,1-2H3,(H,8,9)

InChI Key

CIBMDQOEVWDTDT-UHFFFAOYSA-N

SMILES

CC(C)C=CCC(=O)O

Isomeric SMILES

CC(C)/C=C/CC(=O)O

Canonical SMILES

CC(C)C=CCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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